3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde
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Overview
Description
3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with methyl, morpholinyl, ethoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-methyl-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under basic conditions to form the intermediate 3-methyl-2-[2-(morpholin-4-yl)ethoxy]-4-hydroxybenzaldehyde. This intermediate is then subjected to propylation using propyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholinyl and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzoic acid.
Reduction: 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenylboronic acid
Uniqueness
3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
820238-86-6 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methyl-2-(2-morpholin-4-ylethoxy)-4-propoxybenzaldehyde |
InChI |
InChI=1S/C17H25NO4/c1-3-9-21-16-5-4-15(13-19)17(14(16)2)22-12-8-18-6-10-20-11-7-18/h4-5,13H,3,6-12H2,1-2H3 |
InChI Key |
MKUWCHDOKYKASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCN2CCOCC2)C |
Origin of Product |
United States |
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